molecular formula C9H5FN2O3 B1386011 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid CAS No. 944896-51-9

3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid

Cat. No. B1386011
M. Wt: 208.15 g/mol
InChI Key: GEJDGJSXCYEQQY-UHFFFAOYSA-N
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Description

The compound “3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid” is a complex organic molecule. It contains a fluorophenyl group, an oxadiazole ring, and a carboxylic acid group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as “3-(4-Fluorophenyl)propionic acid” have been synthesized and used in the creation of other complex molecules .

Scientific Research Applications

Antibacterial and Antioxidant Activity

  • Scientific Field: Pharmaceutical Chemistry
  • Application Summary: The compound has been used in the synthesis of various amines, which were then studied for their antibacterial and antioxidant properties .
  • Methods of Application: The compound was synthesized through a series of reactions, including the reduction of 3-(4-chlorophenyl)-3-(4-fluorophenyl)propionitrile, reaction with aromatic and heterocyclic aldehydes, and subsequent reduction with NaBH4 .
  • Results: Some of the synthesized compounds exhibited high antibacterial activity, but in most cases, they did not neutralize superoxide radicals .

Intermediate in the Production of Fluorinated Anesthetics

  • Scientific Field: Organic Chemistry
  • Application Summary: 4-Fluorophenylacetic acid, a compound similar to the one you mentioned, is used as an intermediate in the production of fluorinated anesthetics .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The outcomes of this application were not provided in the source .

properties

IUPAC Name

3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FN2O3/c10-6-3-1-5(2-4-6)7-11-8(9(13)14)15-12-7/h1-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEJDGJSXCYEQQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90651641
Record name 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid

CAS RN

944896-51-9
Record name 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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